molecular formula C12H15N3O4 B2732129 ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate CAS No. 1219904-49-0

ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate

Cat. No.: B2732129
CAS No.: 1219904-49-0
M. Wt: 265.269
InChI Key: MIBRJNFTLRWWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate is an organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a carbamate group

Preparation Methods

The synthesis of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate, which is then reacted with ethyl chloroformate to form the carbamate derivative. The reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

    Substitution: The hydroxyl group in the hydroxyethyl side chain can undergo nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. The carbamate group can also undergo hydrolysis to release active intermediates that further interact with molecular pathways.

Comparison with Similar Compounds

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds such as:

    Ethyl furan-2-carboxylate: Similar furan ring but lacks the pyrazole and hydroxyethyl groups.

    5-(Hydroxymethyl)-2-furaldehyde: Contains a furan ring with a hydroxymethyl group but lacks the pyrazole and carbamate groups.

    2-Furancarboxaldehyde, 5-methyl-: Features a furan ring with a methyl group but lacks the pyrazole and carbamate groups.

Properties

IUPAC Name

ethyl N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-2-18-12(17)13-11-8-9(10-4-3-7-19-10)14-15(11)5-6-16/h3-4,7-8,16H,2,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBRJNFTLRWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.